molecular formula C22H23N3O5 B14187188 N-Acetyl-L-tryptophyl-L-tyrosine CAS No. 849108-21-0

N-Acetyl-L-tryptophyl-L-tyrosine

Cat. No.: B14187188
CAS No.: 849108-21-0
M. Wt: 409.4 g/mol
InChI Key: ZUNZRHYYZWCRDB-PMACEKPBSA-N
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Description

N-Acetyl-L-tryptophyl-L-tyrosine is a dipeptide compound composed of N-acetyl-L-tryptophan and L-tyrosine. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and nutrition. It combines the properties of both tryptophan and tyrosine, which are essential amino acids involved in numerous biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-tryptophyl-L-tyrosine typically involves the coupling of N-acetyl-L-tryptophan with L-tyrosine. This can be achieved through peptide bond formation using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using proteases to catalyze the peptide bond formation. This method offers advantages such as higher specificity and milder reaction conditions compared to chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-tryptophyl-L-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced alcohol derivatives.

    Substitution: Alkylated tyrosine derivatives.

Mechanism of Action

The mechanism of action of N-Acetyl-L-tryptophyl-L-tyrosine involves its conversion to its constituent amino acids, N-acetyl-L-tryptophan and L-tyrosine, in the body. These amino acids then participate in various metabolic pathways. N-acetyl-L-tryptophan is known to modulate oxidative stress and enhance antioxidant enzyme activities, while L-tyrosine serves as a precursor for the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine .

Properties

CAS No.

849108-21-0

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C22H23N3O5/c1-13(26)24-19(11-15-12-23-18-5-3-2-4-17(15)18)21(28)25-20(22(29)30)10-14-6-8-16(27)9-7-14/h2-9,12,19-20,23,27H,10-11H2,1H3,(H,24,26)(H,25,28)(H,29,30)/t19-,20-/m0/s1

InChI Key

ZUNZRHYYZWCRDB-PMACEKPBSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O

Origin of Product

United States

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